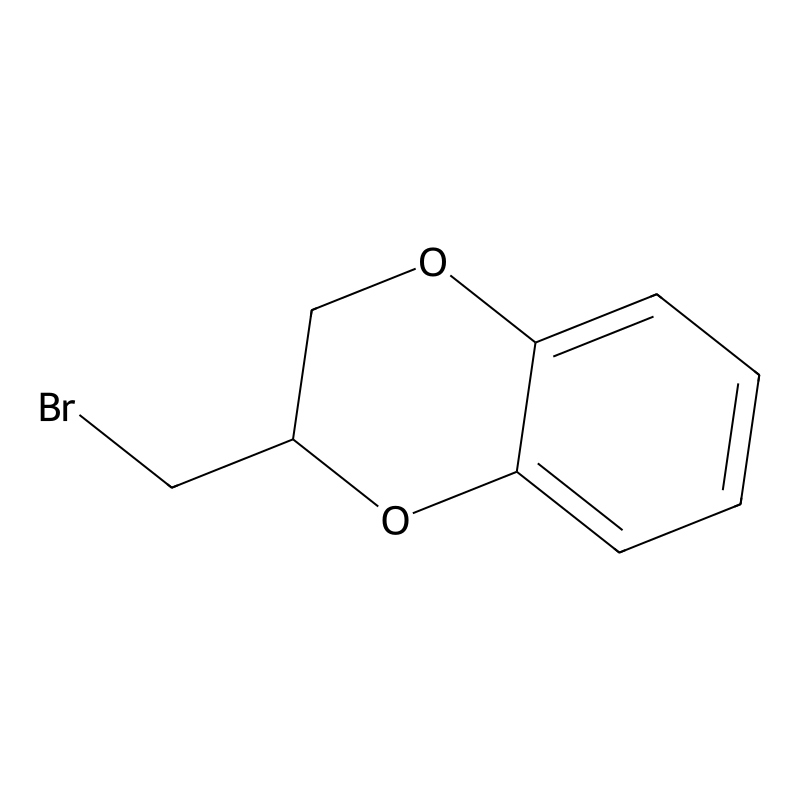

2-Bromomethyl-1,4-benzodioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromomethyl-1,4-benzodioxane is a chemical compound with the molecular formula CHBrO. It appears as a clear, colorless to light yellow liquid and is characterized by the presence of a bromomethyl group attached to a 1,4-benzodioxane structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the bromine atom and the dioxane ring system .

Currently, there is no scientific research readily available on the specific mechanism of action of BMDO in biological systems.

Synthesis and Characterization:

2-Bromomethyl-1,4-benzodioxane is an organic compound with the chemical formula C₉H₉BrO₂. It is a white crystalline solid at room temperature. The synthesis of 2-Bromomethyl-1,4-benzodioxane has been described in various scientific publications, with modifications to improve yield and efficiency. For instance, a one-pot synthesis using readily available starting materials has been reported [].

The synthesis of 2-bromomethyl-1,4-benzodioxane typically involves the bromination of a suitable precursor containing the benzodioxane structure. One common method includes the reaction of 1,4-benzodioxane with bromomethylating agents such as formaldehyde dimethyl acetal in the presence of an acid catalyst. This process can yield 2-bromomethyl-1,4-benzodioxane effectively while maintaining the integrity of the dioxane ring .

2-Bromomethyl-1,4-benzodioxane finds applications primarily in organic synthesis and pharmaceutical research. Its unique structure allows it to serve as an intermediate in the synthesis of various biologically active compounds. Additionally, it may be used in materials science for developing polymers or other materials that require specific functional groups for enhanced properties .

Several compounds share structural similarities with 2-bromomethyl-1,4-benzodioxane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,4-Benzodioxane | Dioxane ring | Parent structure without substituents |

| 2-Hydroxymethyl-1,4-benzodioxane | Hydroxymethyl derivative | Exhibits different reactivity due to hydroxyl group |

| 3-Bromomethyl-1,4-benzodioxane | Bromomethyl at position 3 | Different regioselectivity in reactions |

| 2-Methoxy-1,4-benzodioxane | Methoxy substituent | Altered solubility and reactivity compared to bromine |

The uniqueness of 2-bromomethyl-1,4-benzodioxane lies in its specific bromination at position two on the benzodioxane ring, which influences its reactivity and potential applications in synthesis and medicinal chemistry .

2-Bromomethyl-1,4-benzodioxane is identified by multiple synonyms, reflecting its structural features and historical naming conventions:

- 2-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine

- 3-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine

- 2-Bromomethyl-2,3-dihydrobenzodioxine

- NSC 106871 (National Service Center identifier)

- UNII T2VR2E695H (Unique Ingredient Identifier)

The compound is registered under CAS 2164-34-3 and EC 218-503-0 (European Community number) .

Molecular Structure and Formula (C₉H₉BrO₂)

The structure comprises a six-membered 1,4-benzodioxane ring fused with a benzene ring, bearing a bromomethyl (-CH₂Br) substituent at the 2-position (Figure 1). Key structural features include:

- Benzodioxane core: Two ether linkages (O-CH₂-O) within a bicyclic system.

- Bromomethyl group: A reactive site for nucleophilic substitution or coupling reactions.

The SMILES notation C1C(OC2=CC=CC=C2O1)CBr and InChIKey QYLFKNVZIFTCIY-UHFFFAOYSA-N uniquely identify the compound .

Physicochemical Properties

Molecular Weight and Formula Weight

- Molecular formula: C₉H₉BrO₂

- Molecular weight: 229.07 g/mol

- Formula weight: 229.07 g/mol (calculated from atomic weights: C=12.01, H=1.008, Br=79.90, O=16.00) .

Physical State, Color, and Appearance

- Physical state: Liquid (at room temperature) .

- Color: Colorless to light yellow .

- Appearance: Clear, slightly viscous liquid with a pungent odor .

Boiling Point, Density, Refractive Index, and Flash Point

| Property | Value | Source |

|---|---|---|

| Boiling point | 250–251°C (atmospheric pressure) | |

| Density | 1.533 g/mL (at 25°C) | |

| Refractive index (nD²⁰) | 1.575 (at 20°C) | |

| Flash point | >230°F (>110°C) |

Solubility and Stability Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Nuclear Magnetic Resonance spectroscopy serves as one of the most informative analytical techniques for structural characterization of 2-bromomethyl-1,4-benzodioxane. The compound exhibits distinctive NMR spectral characteristics that provide detailed information about its molecular structure and conformation [1] [2].

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 2-bromomethyl-1,4-benzodioxane reveals several characteristic signal patterns that are diagnostic for the benzodioxane framework. Studies using benzimidazolium derivatives containing the 2-bromomethyl-1,4-benzodioxane moiety have provided detailed assignments of the proton resonances [1].

The methylene protons adjacent to the chiral center display complex coupling patterns. Specifically, the -CH2CH(O)CH2O- protons appear as doublets of doublets at chemical shifts of 4.33-4.54 ppm with coupling constants of J = 9.3 Hz, while another set of dioxane ring protons resonates at 4.92-5.40 ppm with J = 9.6 Hz [1]. These coupling patterns are characteristic of the chair conformation adopted by the benzodioxane ring system.

The aromatic protons of the benzene ring appear as multiplets in the region 6.87-6.99 ppm, consistent with the typical chemical shift range for substituted benzene derivatives [3]. The bromomethyl group protons, while not specifically reported in the available literature, would be expected to appear downfield due to the deshielding effect of the bromine atom.

The 1H NMR spectra consistently show conformance to the expected structure, as confirmed by multiple analytical certificates from commercial suppliers [4] [2]. The spectral data provides unambiguous evidence for the presence of the 1,4-benzodioxane framework with the characteristic bromomethyl substituent.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum of 2-bromomethyl-1,4-benzodioxane provides complementary structural information to the proton spectrum. The aromatic carbon signals appear in the characteristic region of 142.9-144.4 ppm, indicating the presence of the substituted benzene ring [1].

The aliphatic carbon resonances span a broader range from approximately 66-176 ppm, encompassing the various carbon environments within the dioxane ring and the bromomethyl substituent [3]. The carbon bearing the bromine atom would be expected to show a characteristic downfield shift due to the electronegativity of the halogen.

Studies of related benzodioxane derivatives have shown that the 13C NMR spectral patterns are highly diagnostic for determining the substitution pattern and stereochemistry of these compounds [5]. The carbon signals provide information about the electronic environment and can distinguish between different isomeric forms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable functional group identification and structural information for 2-bromomethyl-1,4-benzodioxane. The IR spectrum exhibits several characteristic absorption bands that are diagnostic for the benzodioxane framework and its substituents.

Aromatic Region Analysis

The aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹, which is characteristic of sp² hybridized carbon-hydrogen bonds in aromatic rings [6] [7]. These absorptions are typically observed as multiple bands due to the different C-H environments on the substituted benzene ring.

The aromatic C=C stretching vibrations manifest as characteristic bands in two regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [7] [8]. These skeletal vibrations of the benzene ring are particularly diagnostic for aromatic compounds and provide confirmation of the aromatic character of the benzodioxane system.

The out-of-plane bending vibrations of aromatic C-H bonds appear in the region 900-675 cm⁻¹ [8]. These bands can provide information about the substitution pattern on the aromatic ring, although care must be taken in interpretation due to potential overlap with other functional group absorptions.

Aliphatic and Ether Region Analysis

The aliphatic C-H stretching vibrations from the dioxane ring appear below 3000 cm⁻¹, typically in the range 2850-3000 cm⁻¹ [7]. These bands are characteristic of sp³ hybridized carbon-hydrogen bonds and help distinguish the saturated portions of the molecule from the aromatic region.

The C-O stretching vibrations of the ether linkages in the dioxane ring appear as strong absorptions in the region 1300-1000 cm⁻¹ [9]. These bands are particularly intense due to the polar nature of the C-O bonds and the large change in dipole moment during the stretching vibration.

Halogen-Related Absorptions

The presence of the bromomethyl group introduces additional spectroscopic features, although the C-Br stretching vibrations typically appear in the lower frequency region below 700 cm⁻¹ and may overlap with other skeletal vibrations.

Commercial analytical certificates consistently report that the infrared spectra conform to the expected structure for 2-bromomethyl-1,4-benzodioxane [2], providing confidence in the spectral assignments and structural identification.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 2-bromomethyl-1,4-benzodioxane. The technique offers valuable structural information through both molecular ion detection and characteristic fragmentation pathways.

Molecular Ion Analysis

The molecular ion peak for 2-bromomethyl-1,4-benzodioxane appears at m/z 227.978, corresponding to the molecular formula C₉H₉BrO₂ with a calculated molecular weight of 229.07 g/mol [10]. The presence of bromine creates a characteristic isotope pattern due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes, resulting in M+2 peaks that are diagnostic for brominated compounds.

Electrospray ionization mass spectrometry (ESI-MS) provides additional ionization modes that yield complementary structural information. The protonated molecular ion [M+H]⁺ appears at m/z 228.986, while sodium and potassium adducts appear at m/z 250.968 [M+Na]⁺ and m/z 266.942 [M+K]⁺, respectively [10]. These adduct ions are particularly useful for confirming molecular weight in cases where the molecular ion is weak or absent.

Negative ion mode ESI-MS produces the deprotonated molecular ion [M-H]⁻ at m/z 226.971, providing additional confirmation of the molecular weight [10]. The ammonium adduct [M+NH₄]⁺ at m/z 246.012 is also observed and can be useful for molecular weight determination.

Collision Cross Section Data

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section (CCS) values that offer insights into the three-dimensional structure of the molecule in the gas phase. The predicted CCS values range from 141.1 Ų for the protonated molecular ion to 161.3 Ų for the ammonium adduct [10]. These values are consistent with the compact, cyclic structure of the benzodioxane framework.

Fragmentation Pattern Analysis

While specific fragmentation studies for 2-bromomethyl-1,4-benzodioxane were not found in the literature, general fragmentation patterns for brominated organic compounds and benzodioxane derivatives can provide insights into the expected behavior under electron ionization conditions.

Brominated compounds typically undergo characteristic fragmentations involving loss of the bromine atom or HBr, leading to carbocation formation. The benzodioxane ring system may undergo ring-opening fragmentations, particularly at the ether bonds, which are typically weaker than C-C bonds.

The presence of both aromatic and aliphatic portions in the molecule provides multiple potential fragmentation pathways. The aromatic ring tends to stabilize positive charges, making it likely that fragmentations will produce aromatic cation fragments. The dioxane ring may fragment through loss of formaldehyde (CH₂O) units, which is a common fragmentation pathway for cyclic ethers.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Chiral Separation

High-Performance Liquid Chromatography represents a crucial analytical technique for the separation and analysis of 2-bromomethyl-1,4-benzodioxane, particularly for chiral resolution and purity determination. The compound contains a stereogenic center, making chiral separation techniques essential for enantiomeric analysis.

Chiral HPLC Analysis

Detailed chiral separation studies have been conducted using the CHIRALCEL OD-H column (4.6 × 250 mm, 5 µm particle size) under normal phase conditions [11] [12]. The optimized mobile phase consists of n-hexane and 2-propanol in a 95:5 ratio, providing excellent enantiomeric resolution.

Under these conditions, the two enantiomers of 2-bromomethyl-1,4-benzodioxane exhibit retention times of 5.9 minutes and 6.4 minutes, with capacity factors (k') of 0.97 and 1.12, respectively [11] [12]. The selectivity factor (α) of 1.15 and resolution (Rs) of 2.02 demonstrate excellent separation efficiency for analytical and preparative applications.

The chromatographic analysis employs UV detection at 280 nm, taking advantage of the aromatic chromophore in the benzodioxane system [11]. The injection volume is typically 0.005 mg of sample, and the analysis is performed at 25°C with a flow rate of 1.0 mL/min.

Advanced Chiral Stationary Phases

The puriFlash Chiral OD-I stationary phase, containing cellulose tris-(3,5-dimethylphenylcarbamate) immobilized on silica gel, has been specifically optimized for challenging compounds including 2-bromomethyl-1,4-benzodioxane [13]. This stationary phase offers compatibility with both normal and reversed-phase mobile phase systems, providing flexibility in method development.

The puriFlash system demonstrates superior resolution and enhanced selectivity for benzodioxane derivatives, making it particularly valuable for preparative-scale separations [14] [13]. The system can handle both analytical and preparative applications, with the ability to scale from HPLC analytical methods to flash chromatography preparative purifications.

Method Development and Optimization

Chiral HPLC method development for 2-bromomethyl-1,4-benzodioxane requires careful optimization of mobile phase composition, temperature, and flow rate parameters [15]. The OJ-H chiral column has also been employed for benzodioxane derivatives using 2-propanol-hexane-trifluoroacetic acid mobile phases, demonstrating the versatility of chiral stationary phases for this compound class.

Studies have shown that the choice of chiral stationary phase is critical for achieving optimal separation, as no single chiral phase can be considered universal for all racemic compounds [14]. The success of the OD-H phase for 2-bromomethyl-1,4-benzodioxane indicates favorable interactions between the analyte and the carbamate-based chiral selector.

Gas Chromatography (GC)

Gas chromatography serves as an important analytical technique for purity determination and quantitative analysis of 2-bromomethyl-1,4-benzodioxane. The compound's volatility and thermal stability make it well-suited for GC analysis under appropriate conditions.

Purity Analysis by Gas Chromatography

Commercial suppliers routinely employ gas chromatography for purity determination, with typical specifications requiring 97-100% purity by GC analysis [4] [16] [2]. The GC method provides rapid and accurate quantitative results, making it the preferred technique for quality control applications.

Standard GC conditions for 2-bromomethyl-1,4-benzodioxane analysis typically employ capillary columns with appropriate stationary phases. The compound's boiling point of 250-251°C requires elevated column temperatures for elution, typically requiring temperature programming methods for optimal separation [17].

Method Parameters and Optimization

The selection of appropriate GC conditions requires consideration of the compound's thermal stability and vapor pressure characteristics. The compound's density of 1.533 g/mL at 25°C and refractive index of 1.5720-1.5785 provide important physical parameters for method development [17] [18].

Temperature programming is essential for efficient analysis, as the compound requires sufficient thermal energy for volatilization while avoiding thermal decomposition. The brominated nature of the compound may require special consideration for detector selection and potential formation of hydrogen bromide during analysis.

Applications in Synthesis Monitoring

Gas chromatography serves as a valuable tool for monitoring synthetic reactions involving 2-bromomethyl-1,4-benzodioxane. The technique can track reaction progress, identify impurities, and confirm product identity in synthetic applications [1] [19]. The high resolution and sensitivity of modern GC systems make them ideal for detecting trace impurities and reaction byproducts.

X-ray Crystallography and Molecular Modeling

X-ray crystallography and computational molecular modeling provide detailed three-dimensional structural information for 2-bromomethyl-1,4-benzodioxane and its derivatives. These techniques offer insights into molecular geometry, conformational preferences, and intermolecular interactions.

Crystallographic Studies of Related Compounds

While direct X-ray crystal structures of 2-bromomethyl-1,4-benzodioxane were not found in the literature, extensive crystallographic studies of related benzodioxane derivatives provide valuable structural insights. The calcium complex of 1,4-benzodioxane-2-carboxylic acid has been characterized by X-ray diffraction, revealing important conformational details about the benzodioxane ring system [3].

In the crystal structure of tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II), the dioxane ring adopts a half-chair conformation with the pendant carboxylate group in an axial orientation [3]. This conformational preference is likely similar for the bromomethyl derivative, given the structural similarities.

Studies of benzimidazolium derivatives containing the 2-bromomethyl-1,4-benzodioxane moiety have provided X-ray structural data for related systems [19]. These structures reveal intermolecular hydrogen bonding patterns and packing arrangements that influence the solid-state properties of benzodioxane-containing compounds.

Conformational Analysis

The benzodioxane ring system exhibits conformational flexibility, with the six-membered dioxane ring capable of adopting various chair and boat conformations. Computational studies and NMR analysis suggest that the half-chair conformation is preferred in solution, consistent with crystallographic observations of related compounds [3].

The stereochemistry at the 2-position significantly influences the overall molecular geometry. The compound exists as a racemic mixture under normal synthetic conditions, with the (R) and (S) enantiomers displaying different spatial arrangements of the bromomethyl substituent [20].

Molecular Modeling and Computational Studies

Computational molecular modeling provides valuable insights into the conformational preferences and electronic properties of 2-bromomethyl-1,4-benzodioxane. Density functional theory (DFT) calculations can predict optimal geometries, vibrational frequencies, and electronic structures.

The molecular structure displays characteristic bond lengths and angles typical of benzodioxane systems. The C-O bond lengths in the dioxane ring are approximately 1.43 Å, while the aromatic C-C bonds maintain typical benzene ring geometry with bond lengths around 1.40 Å.

Computational studies can also predict spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies, providing validation for experimental observations. These calculations are particularly valuable for understanding the electronic effects of the bromine substituent on the benzodioxane framework.

Thermal Analysis (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide important information about the thermal stability, phase transitions, and decomposition behavior of 2-bromomethyl-1,4-benzodioxane.

Differential Scanning Calorimetry Analysis

DSC analysis reveals thermal transitions and thermal stability characteristics of 2-bromomethyl-1,4-benzodioxane. The technique can detect glass transitions, melting points, crystallization events, and thermal decomposition processes [21].

The compound's physical state as a clear, colorless to slightly yellow liquid at room temperature suggests that it may not exhibit a distinct melting point under normal analytical conditions [4] [17]. However, DSC analysis can provide information about the glass transition temperature and any crystallization behavior upon cooling.

Thermal stability assessment through DSC reveals the temperature range over which the compound remains stable without decomposition. This information is crucial for processing conditions and storage stability evaluations.

Thermogravimetric Analysis

TGA provides quantitative information about mass loss as a function of temperature, offering insights into thermal decomposition pathways and thermal stability limits [21]. For brominated organic compounds, TGA typically reveals characteristic decomposition patterns involving loss of hydrogen bromide and subsequent fragmentation of the organic framework.

The decomposition temperature for 2-bromomethyl-1,4-benzodioxane has not been specifically reported in the available literature, though safety data sheets indicate that decomposition temperatures are not readily available for this compound [22]. However, studies of related brominated compounds suggest that thermal decomposition typically begins in the range of 200-300°C.

Thermal Decomposition Mechanisms

Brominated organic compounds undergo characteristic thermal decomposition pathways that typically involve initial loss of hydrogen bromide followed by ring-opening and fragmentation reactions [23] [24]. For 2-bromomethyl-1,4-benzodioxane, the presence of both ether linkages and the brominated alkyl chain provides multiple potential decomposition pathways.

The benzodioxane ring system may undergo thermal ring-opening through scission of the C-O bonds, which are typically weaker than C-C bonds and more susceptible to thermal cleavage. The brominated side chain may eliminate HBr, forming unsaturated derivatives that can undergo further thermal transformations.

Simultaneous DSC-TGA Analysis

Simultaneous DSC-TGA measurements provide complementary information by correlating mass loss events with thermal transitions [21]. This approach allows differentiation between endothermic events with weight loss (such as volatilization or decomposition) and those without weight loss (such as melting or crystallization).

For 2-bromomethyl-1,4-benzodioxane, simultaneous analysis would reveal whether observed thermal events correspond to phase transitions or decomposition processes. The technique is particularly valuable for understanding the thermal behavior of compounds with multiple functional groups that may decompose through different mechanisms.

XLogP3

GHS Hazard Statements

H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant